

clinical outcomes of colistin versus newer antibiotics for MDR infections

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

[Get Quote](#)

Colistin vs. Newer Antibiotics: A Comparative Guide for MDR Infections

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) infections poses a significant threat to global health. For decades, **colistin** has served as a last-resort antibiotic against these formidable pathogens. However, the emergence of newer agents, such as ceftazidime-avibactam, meropenem-vaborbactam, and cefiderocol, presents new avenues for treatment. This guide provides a comprehensive comparison of the clinical outcomes of **colistin** versus these newer antibiotics, supported by experimental data and detailed methodologies, to inform research and development in this critical area.

Clinical Outcome Comparison

The following tables summarize the key clinical outcomes from comparative studies of **colistin** and newer antibiotics in treating MDR infections.

Table 1: Colistin vs. Ceftazidime-Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Outcome	Colistin	Ceftazidime-Avibactam	Odds Ratio (OR) / Hazard Ratio (HR) [95% CI]	Study
Clinical Cure	52%	71%	OR: 2.29 [1.31–4.01]	Al-Hakeam et al. [1]
30-Day Mortality	32%	9%	Adjusted Difference: 23% [9%–35%]	van Duin et al.[2]
In-Hospital Mortality	44%	35%	OR: 0.67 [0.39–1.16]	Al-Hakeam et al. [1]
Acute Kidney Injury (AKI)	33%	15%	OR: 0.37 [0.19–0.69]	Al-Hakeam et al. [1]

Table 2: Colistin vs. Meropenem-Vaborbactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections (TANGO II Trial)

Outcome	Best Available Therapy (BAT, including Colistin)	Meropenem-Vaborbactam	Difference [95% CI] / P-value
Clinical Cure (Test of Cure)	26.7%	59.4%	Difference: 32.7% [4.6% to 60.8%]; P=0.02
28-Day All-Cause Mortality	33.3%	15.6%	Difference: -17.7% [-44.7% to 9.3%]
Nephrotoxicity	24.0%	4.0%	-

Note: The TANGO II trial compared meropenem-vaborbactam to the best available therapy (BAT), which could include polymyxins, carbapenems, aminoglycosides, or tigecycline. The data presented here reflects the outcomes in the microbiologically confirmed CRE infection population.[3]

Table 3: Colistin vs. Cefiderocol for Carbapenem-Resistant *Acinetobacter baumannii* (CRAB) Infections

Outcome	Colistin-based Regimens	Cefiderocol-based Regimens	Relative Risk (RR) [95% CI]	Study
All-Cause Mortality	55.8%	34%	Protective aHR for Cefiderocol: 0.49 [0.25-0.93]	Russo et al.
30-Day Mortality	59%	40%	P = 0.045	Russo et al.
All-Cause Mortality (Meta-analysis)	-	-	RR: 0.71 [0.54–0.92]	Wu et al.
Nephrotoxicity	Higher Incidence	Lower Incidence	P = 0.022	Russo et al.

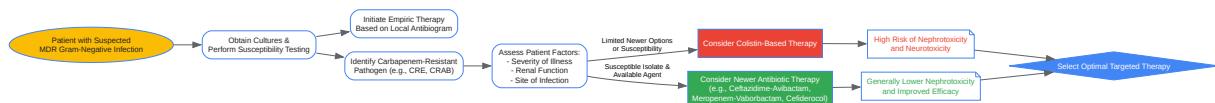
Experimental Protocols

Ceftazidime-Avibactam vs. Colistin for CRE Infections (Al-Hakeam et al.)

- Study Design: A retrospective, multicenter, observational cohort study conducted in five tertiary care hospitals in Saudi Arabia.
- Patient Population: Inpatients who received either ceftazidime-avibactam or intravenous **colistin** for the treatment of infections caused by carbapenem-resistant Enterobacteriales (CRE). A total of 230 patients were included (149 in the ceftazidime-avibactam group and 81 in the **colistin** group).
- Dosing Regimens:
 - Ceftazidime-Avibactam: Administered as per standard institutional guidelines.
 - **Colistin**: Administered intravenously, with dosing adjusted based on renal function.
- Outcome Definitions:

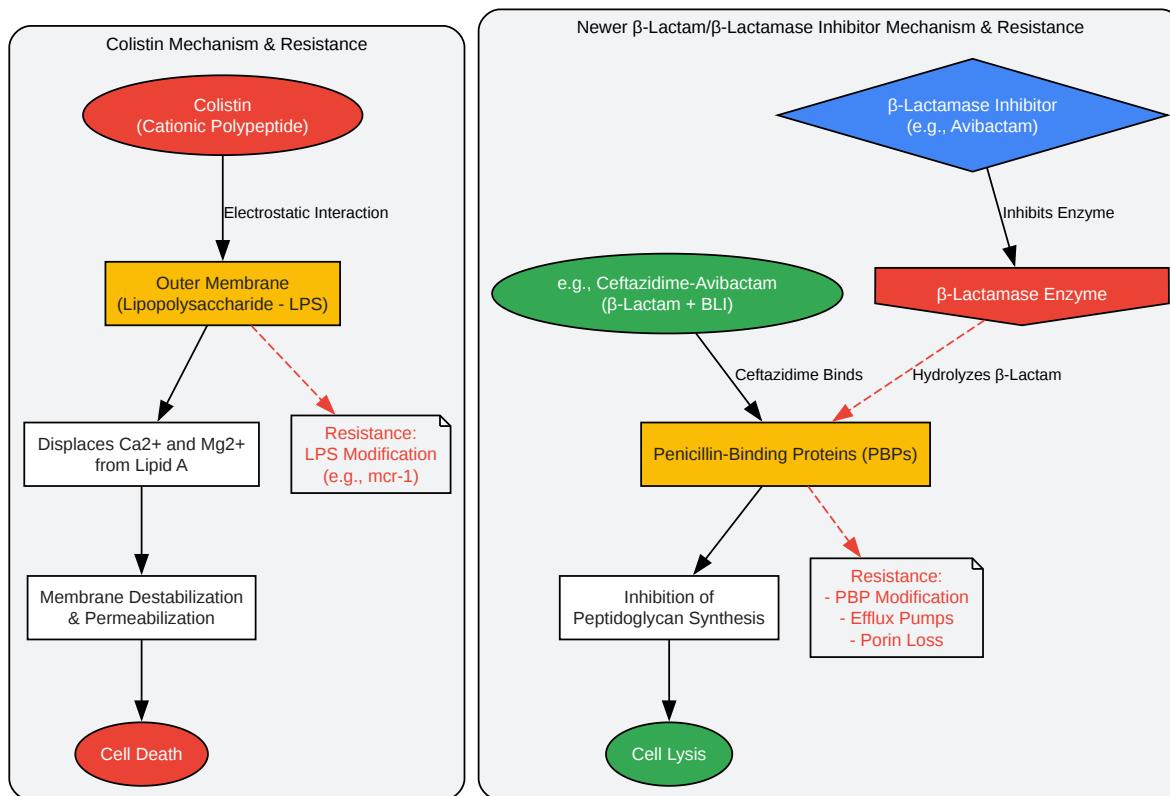
- Clinical Cure: Resolution of signs and symptoms of infection at the end of treatment.
- In-Hospital Mortality: Death from any cause during hospitalization.
- Acute Kidney Injury (AKI): Defined by the Kidney Disease: Improving Global Outcomes (KDIGO) criteria.
- Statistical Analysis: Univariate analysis and multivariate logistic regression were used to assess the independent impact of ceftazidime-avibactam on clinical outcomes.

Meropenem-Vaborbactam vs. Best Available Therapy for CRE Infections (TANGO II Trial)


- Study Design: A Phase 3, multinational, open-label, randomized controlled trial.
- Patient Population: 77 patients with confirmed or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infection, and complicated urinary tract infection/acute pyelonephritis. The primary analysis was conducted on 47 patients with microbiologically confirmed CRE infections.
- Dosing Regimens:
 - Meropenem-Vaborbactam: 2g/2g administered via a 3-hour intravenous infusion every 8 hours for 7-14 days.
 - Best Available Therapy (BAT): Mono- or combination therapy with polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.
- Outcome Definitions:
 - Clinical Cure: Assessed at the end of treatment and at the test-of-cure visit.
 - 28-Day All-Cause Mortality: Death from any cause within 28 days of randomization.
 - Nephrotoxicity: Assessed through monitoring of renal-related adverse events.
- Statistical Analysis: Efficacy was compared between the two arms, with a focus on the microbiologic-CRE-modified intent-to-treat (mCRE-MITT) population.

Cefiderocol vs. Colistin for CRAB Bloodstream Infections (Russo et al.)

- Study Design: A retrospective, propensity-score adjusted, monocentric cohort study.
- Patient Population: Patients with monomicrobial bloodstream infections (BSIs) caused by carbapenem-resistant *Acinetobacter baumannii* (CRAB) treated with either **colistin**-based or cefiderocol-based regimens. A total of 118 patients were enrolled (75 in the **colistin** group and 43 in the cefiderocol group).
- Dosing Regimens:
 - Cefiderocol: Administered as per institutional protocols.
 - **Colistin**: Administered as part of a combination regimen in most cases.
- Outcome Definitions:
 - 30-Day All-Cause Mortality: The primary outcome of the study.
 - Nephrotoxicity: Incidence of adverse events related to renal function.
- Statistical Analysis: A Cox regression model was used to identify independent predictors of mortality, and a propensity score analysis with inverse probability of treatment weighting (IPTW) was performed to adjust for confounding variables.


Visualizing Pathways and Mechanisms

To further elucidate the comparisons, the following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks.

[Click to download full resolution via product page](#)

Caption: A logical workflow for antibiotic selection in MDR infections.

[Click to download full resolution via product page](#)

Caption: A comparative overview of antibiotic mechanisms and resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [clinical outcomes of colistin versus newer antibiotics for MDR infections]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560248#clinical-outcomes-of-colistin-versus-newer-antibiotics-for-mdr-infections>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com